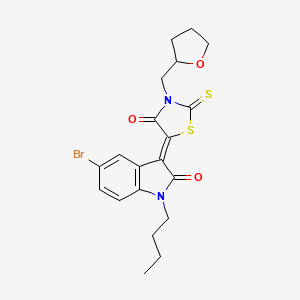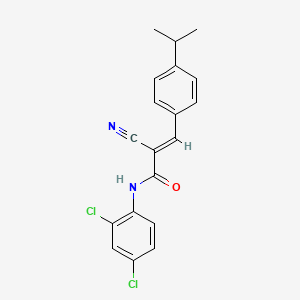
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological pathways.
作用机制
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation of the kinase activity of the α-subunit. AMPK activation by this compound results in phosphorylation of downstream targets involved in various biological pathways. This compound has been shown to induce autophagy by activating the ULK1 complex, a downstream target of AMPK. It has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AMPK activation by this compound has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis in the liver, leading to improved lipid metabolism. Additionally, this compound has been shown to induce autophagy and inhibit cell growth and proliferation in cancer cells.
实验室实验的优点和局限性
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific investigation of AMPK-mediated signaling pathways. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, such as AKT and PKA, which may complicate interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research involving (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the role of AMPK activation by this compound in neurodegenerative diseases such as Alzheimer's disease. It has been shown that AMPK activation can improve cognitive function and reduce amyloid beta accumulation in mouse models of Alzheimer's disease. Another area of interest is the role of AMPK activation in cancer therapy. This compound has been shown to inhibit cell growth and proliferation in various cancer cell lines, suggesting that it may be a potential therapeutic agent for cancer treatment. Finally, further investigation is needed to determine the long-term effects of this compound on AMPK signaling and cellular function.
合成方法
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized by a multi-step process involving the coupling of 2,4-dichlorobenzonitrile with 4-isopropylphenylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-bromo-4-methylphenylboronic acid. The resulting intermediate is then subjected to a cyanoamide formation reaction with ethyl cyanoacetate, followed by deprotection of the ethyl ester to yield this compound.
科学研究应用
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been widely used in scientific research to investigate the role of AMPK in various biological pathways. It has been shown to activate AMPK in a dose-dependent manner and to induce AMPK-mediated signaling pathways. This compound has been used to study the effects of AMPK activation on glucose and lipid metabolism, autophagy, and cell growth. It has also been used to investigate the role of AMPK in cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)9-15(11-22)19(24)23-18-8-7-16(20)10-17(18)21/h3-10,12H,1-2H3,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJLNFDKDKMGT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



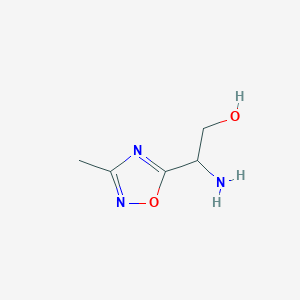
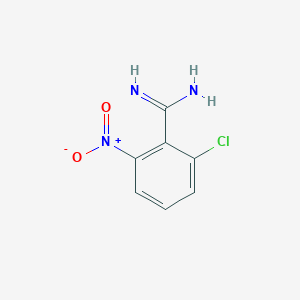
![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
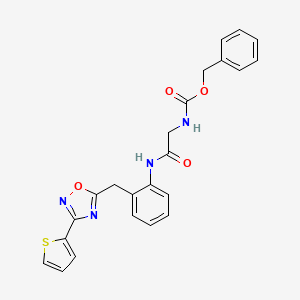
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)


